N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c23-16(17(24)21-11-14-2-1-9-25-14)20-10-13-3-7-22(8-4-13)15-12-18-5-6-19-15/h1-2,5-6,9,12-13H,3-4,7-8,10-11H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQPHPVZBLVTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, including the formation of the piperidine, pyrazine, and thiophene rings, followed by their subsequent coupling. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyrazine Ring: Pyrazine rings can be synthesized via condensation reactions of diamines with diketones.
Formation of Thiophene Ring: Thiophene rings are often synthesized through cyclization reactions involving sulfur-containing precursors.
Coupling Reactions: The final step involves coupling the piperidine, pyrazine, and thiophene rings under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyrazine rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional characteristics can be contextualized against the following classes of analogs:
Thiophene-Containing Piperidine Derivatives
- Example: (E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide () Structural Similarity: Shares the thiophene moiety but replaces the pyrazine-piperidine system with a formohydrazide linker. Activity: Demonstrates antibacterial efficacy against E. coli and S. aureus (MIC = 12.5–25 μg/mL), attributed to halogen-substituted aryl groups enhancing membrane penetration .
Pyrazine-Piperidine Hybrids
- Example : N'-[(4-fluorophenyl)methyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide (BG15440, )
- Structural Similarity : Nearly identical to the target compound but substitutes the thiophen-2-ylmethyl group with a 4-fluorophenylmethyl group.
- Molecular Weight : 371.41 g/mol (vs. 358.42 g/mol for the target compound, estimated from analogs).
- Implication : The fluorophenyl group may enhance metabolic stability but reduce π-π stacking interactions compared to the thiophene’s electron-rich heterocycle .
Piperidine-Based Bioactive Compounds
- Example : 1-(2-Methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine ()
- Activity : High dopamine D2 receptor affinity (Ki = 0.8 nM) due to nitrobenzyl and methoxyphenyl substituents.
- Structural Contrast : The target compound lacks the nitro group and methoxy-phenyl moiety, suggesting divergent receptor selectivity.
Fentanyl Analogs with Piperidine Cores
- Example : β-Hydroxythiofentanyl (N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropionamide, )
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Activity
Research Findings and Hypotheses
- The thiophene moiety in the target compound likely enhances lipophilicity, analogous to β-hydroxythiofentanyl’s opioid activity .
- Pyrazine substitution may confer metabolic resistance compared to pyridine analogs (e.g., ), though experimental validation is needed.
- Ethanediamide bridges could reduce off-target effects compared to monoamide derivatives (e.g., fentanyl analogs) by restricting conformational flexibility .
Biological Activity
N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a piperidine ring, a pyrazine moiety, and a thiophene group. This combination may contribute to its biological activity by enabling interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The following points summarize its proposed mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptor sites, influencing signaling pathways involved in pain perception and inflammation.
- Enzyme Inhibition : It has been suggested that the compound inhibits specific enzymes that play roles in metabolic pathways, potentially leading to altered physiological responses.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Analgesic Properties : Studies have shown that it exhibits significant analgesic effects, potentially through TRPV1 receptor antagonism, which is crucial for pain sensation.
- Anti-inflammatory Activity : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Cytotoxicity : Preliminary studies suggest that it has cytotoxic effects on certain cancer cell lines, indicating potential anti-cancer properties.
Case Study 1: Analgesic Activity
A study published in Bioorganic & Medicinal Chemistry explored the analgesic properties of related compounds with similar structures. It was found that modifications to the piperidine and pyrazine components significantly affected their potency as TRPV1 antagonists. The most effective analogs showed IC50 values in the low nanomolar range, highlighting the potential of this class of compounds for pain management .
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of compounds similar to this compound. The results indicated that these compounds could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism that involves modulation of immune responses .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
